molecular formula C9H18Cl2N2OS B11845035 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride

2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride

Cat. No.: B11845035
M. Wt: 273.22 g/mol
InChI Key: VIXDSBSNURZNEG-UHFFFAOYSA-N
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Description

2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride is a chemical compound with a complex structure that includes a furan ring, a dimethylamino group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the dimethylamino group and the thioether linkage. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the furan ring or the thioether linkage.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioether linkage can engage in covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Properties

Molecular Formula

C9H18Cl2N2OS

Molecular Weight

273.22 g/mol

IUPAC Name

2-[5-[(dimethylamino)methyl]furan-2-yl]sulfanylethanamine;dihydrochloride

InChI

InChI=1S/C9H16N2OS.2ClH/c1-11(2)7-8-3-4-9(12-8)13-6-5-10;;/h3-4H,5-7,10H2,1-2H3;2*1H

InChI Key

VIXDSBSNURZNEG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)SCCN.Cl.Cl

Origin of Product

United States

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